molecular formula C19H17ClN8OS B3005037 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1705560-64-0

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B3005037
CAS RN: 1705560-64-0
M. Wt: 440.91
InChI Key: YKXDOHXDGDFLSO-UHFFFAOYSA-N
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Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for potential biological activity, given the presence of several heterocyclic components such as 1H-1,2,4-triazole, pyridazine, and benzo[d]thiazole. These structural motifs are commonly found in compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the functionalization of precursor molecules. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives can be achieved by reacting an acid chloride with 2,3-diaminopyridine, as demonstrated in the experimental study where a 69% yield was reported for the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide . This suggests that a similar approach could be employed for the synthesis of the compound , involving the formation of amide bonds and the construction of heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods. The study on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid indicates that the structures of synthesized compounds were determined spectroscopically . This implies that the molecular structure of the compound would also be confirmed through techniques such as NMR, IR, and possibly X-ray crystallography to elucidate the arrangement of atoms and the overall three-dimensional conformation.

Chemical Reactions Analysis

The reactivity of the compound would likely involve the functional groups present in its structure. For example, the reaction mechanism between an acid chloride and 2,3-diaminopyridine was examined theoretically, which could provide insights into the possible chemical reactions that the compound might undergo . The presence of amide, triazole, and pyridazine groups could lead to various interactions and reactions, such as hydrogen bonding, nucleophilic substitutions, or electrophilic aromatic substitutions.

Physical and Chemical Properties Analysis

While the provided data does not include specific information on the physical and chemical properties of the compound , it can be inferred that the compound would exhibit properties typical of aromatic heterocycles. These might include moderate to high stability, potential solubility in organic solvents, and the ability to engage in pi-pi interactions. The presence of a chlorobenzo[d]thiazol moiety could also influence the compound's electronic properties and reactivity .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar 1,2,4-triazole derivatives . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN8OS/c20-13-1-2-14-15(9-13)30-19(23-14)24-18(29)12-5-7-27(8-6-12)16-3-4-17(26-25-16)28-11-21-10-22-28/h1-4,9-12H,5-8H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXDOHXDGDFLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

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